molecular formula C15H12N2OS B7819708 2-(Phenanthridin-6-ylsulfanyl)acetamide

2-(Phenanthridin-6-ylsulfanyl)acetamide

Cat. No.: B7819708
M. Wt: 268.3 g/mol
InChI Key: GORKHBHEGIROLK-UHFFFAOYSA-N
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Description

2-(Phenanthridin-6-ylsulfanyl)acetamide is a compound that belongs to the class of phenanthridinone derivativesThe phenanthridinone scaffold is a common structural motif found in many bioactive natural products and pharmaceuticals .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 2-(Phenanthridin-6-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Phenanthridin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammation .

Comparison with Similar Compounds

Uniqueness: 2-(Phenanthridin-6-ylsulfanyl)acetamide is unique due to its combination of the phenanthridinone core with sulfanyl and acetamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

2-phenanthridin-6-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c16-14(18)9-19-15-12-7-2-1-5-10(12)11-6-3-4-8-13(11)17-15/h1-8H,9H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORKHBHEGIROLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N=C2SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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